N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

Catalog No.
S574573
CAS No.
35141-30-1
M.F
C10H27N3O3Si
M. Wt
265.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)et...

CAS Number

35141-30-1

Product Name

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

IUPAC Name

N'-[2-(3-trimethoxysilylpropylamino)ethyl]ethane-1,2-diamine

Molecular Formula

C10H27N3O3Si

Molecular Weight

265.43 g/mol

InChI

InChI=1S/C10H27N3O3Si/c1-14-17(15-2,16-3)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3

InChI Key

NHBRUUFBSBSTHM-UHFFFAOYSA-N

SMILES

CO[Si](CCCNCCNCCN)(OC)OC

Synonyms

(2-((2-Aminoethyl)amino)ethyl)(3-(trimethoxysilyl)propyl)amine; 1-[3-(Trimethoxysilyl)propyl]diethylenetriamine; 3-Diethylenetriaminopropyltrimethoxysilane; 3-[2-(2-Aminoethylamino)ethylamino]propyltrimethoxysilane; 4,7,10-Triazadecyltrimethoxysilane

Canonical SMILES

CO[Si](CCCNCCNCCN)(OC)OC

Surface modification:

One of the primary applications of APTES lies in surface modification. The molecule possesses two key functionalities:

  • Amine groups (NH2): These groups can react with various functional groups on surfaces, forming covalent bonds and enabling the attachment of different molecules like biomolecules, polymers, or nanoparticles [].
  • Trimethoxysilyl group (Si(OCH3)3): This group readily reacts with hydroxyl (OH) groups present on various substrates like glass, silica, and metal oxides, forming stable siloxane (Si-O-Si) bonds, anchoring the molecule to the surface [].

This combination allows APTES to act as a bridge between different materials. For example, APTES can be used to modify the surface of silicon wafers to promote the attachment of biological molecules for cell culture studies [].

Synthesis of functional materials:

APTES can be utilized as a building block in the synthesis of various functional materials. For instance, researchers have employed APTES to:

  • Prepare mesoporous silica nanoparticles: The amine groups of APTES can serve as templates for the formation of ordered pores within the silica framework, leading to materials with high surface area and tunable pore size, valuable for applications like drug delivery and catalysis [].
  • Develop organic-inorganic hybrid materials: By combining APTES with other organic molecules, researchers can create materials with unique properties, such as improved mechanical strength, conductivity, or optical characteristics [].

Other research applications:

Beyond the aforementioned uses, APTES finds applications in various other areas of scientific research, including:

  • Encapsulation of enzymes and other biomolecules: APTES can be used to encapsulate enzymes and other biomolecules within microcapsules, protecting them from degradation and enabling controlled release [].
  • Drug delivery: APTES can be employed to modify the surface of drug carriers, such as liposomes, to improve their targeting and delivery efficiency [].

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H27N3O3Si and a CAS number of 35141-30-1. It features a unique structure that includes two amine groups and a trimethoxysilyl group. The presence of these functional groups allows it to participate in various

Involving N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine include:

  • Condensation Reactions: The amine groups can react with silanol groups on silica surfaces or other silanes, facilitating the formation of covalent bonds that enhance adhesion.
  • Grafting Reactions: This compound can be used to graft onto various substrates, improving their compatibility with organic materials.
  • Cross-Linking: The amino groups can participate in cross-linking reactions with other polymers or resins, leading to enhanced mechanical properties in composite materials .

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine exhibits notable biological activity. It has been investigated for its potential role as a biocompatible agent in biomedical applications. Its amine functionalities allow for interaction with biological molecules, which can enhance the attachment of cells to surfaces. Additionally, it may play a role in drug delivery systems by modifying the surface properties of nanoparticles or other carriers .

The synthesis of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine typically involves:

  • Starting Materials: The synthesis begins with commercially available trimethoxysilane and an appropriate diamine.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions (temperature and solvent) to facilitate the formation of the desired product.
  • Purification: After synthesis, the compound is purified using techniques such as distillation or chromatography to remove unreacted materials and by-products.

This method ensures a high yield of the desired compound while maintaining purity suitable for further applications .

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine has several applications across various fields:

  • Adhesives and Sealants: It is used to improve adhesion properties in adhesives and sealants due to its ability to bond with both organic and inorganic materials.
  • Surface Modification: The compound is employed in modifying surfaces to enhance their hydrophilicity or hydrophobicity depending on the application requirements.
  • Biomedical

Studies on the interactions of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine reveal its effectiveness in enhancing surface properties. For instance, when applied to silica surfaces, it significantly improves the binding affinity for biological molecules. This property is crucial for applications in biosensors and tissue engineering where strong adhesion is necessary .

Additionally, research indicates that this compound can interact favorably with various polymers, leading to improved mechanical properties in composite materials .

Several compounds share structural similarities with N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine. Here are some notable examples:

Compound NameStructureUnique Features
N1-(3-trimethoxysilylpropyl)ethane-1,2-diamineC10H27N3O3SiLacks the 2-aminoethyl group; primarily used for surface modification.
3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilaneC10H27N3O3SiContains additional amino groups; enhances biocompatibility further than N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine.
N1-(3-triethoxysilylpropyl)ethane-1,2-diamineC11H25N3O4SiUses triethoxysilane instead of trimethoxysilane; different solubility characteristics.

The uniqueness of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine lies in its combination of amine functionalities and silyl group, which allows it to serve dual roles in both chemical bonding and biological applications effectively .

The compound’s development is intertwined with the broader evolution of silane coupling agents, which gained prominence in the mid-20th century for their ability to bridge organic and inorganic phases. Early applications focused on improving adhesion in fiberglass-reinforced plastics, but the specific synthesis of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine was first documented in 2005, as evidenced by its PubChem registration. Its design builds upon the scaffold of diethylenetriamine, modified with a trimethoxysilylpropyl group to enhance hydrolytic stability and interfacial bonding. By the 2010s, research expanded into biomedical applications, such as viral inhibition and drug delivery, leveraging its amine-mediated chelation and silanol condensation properties.

Significance in Organosilane Chemistry

As a prototypical amino silane coupling agent, this compound exemplifies the critical role of bifunctionality in interfacial science. The trimethoxysilyl moiety hydrolyzes in aqueous environments to form silanol (-Si-OH) groups, which condense with hydroxylated surfaces (e.g., glass, metals) to establish durable siloxane (-Si-O-Si-) bonds. Concurrently, the ethylenediamine backbone provides primary and secondary amines capable of coordinating metal ions, crosslinking polymers, or immobilizing biomolecules. This dual reactivity has made it indispensable in composite materials, where it enhances mechanical strength and environmental resistance by up to 40% compared to non-treated interfaces.

Current Research Landscape and Academic Interest

Recent studies highlight its versatility across disciplines:

  • Virology: Organosilane derivatives, including this compound, inhibit influenza A M2 proton channels by binding to the N-terminal lumen, demonstrating comparable efficacy to carbon analogs against drug-resistant mutants.
  • Catalysis: When anchored to zeolite frameworks, it stabilizes single-atom cobalt catalysts, achieving turnover frequencies (TOF) exceeding 5,000 h⁻¹ in acetylene hydrogenation.
  • Biomedicine: Functionalized nanoparticles incorporating this silane show enhanced drug-loading capacities (e.g., 25% increase in doxorubicin uptake) and controlled release profiles.

Ongoing investigations explore its potential in energy storage, corrosion inhibition, and 3D-printed biocompatible scaffolds, reflecting its interdisciplinary appeal.

Nomenclature and Structural Classification in Scientific Literature

The compound’s systematic IUPAC name, N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, delineates its branched diamine structure with a propyl-linked trimethoxysilyl group. Common synonyms include 3-[2-(2-Aminoethylamino)ethylamino]propyltrimethoxysilane and Dynasylan TRIAMO, reflecting commercial variants. Structurally, it belongs to the γ-aminoalkyl silane class, distinguished by a three-carbon spacer between the silicon atom and amine groups, optimizing steric accessibility for substrate interactions.

Silane Coupling Mechanism Theories

The fundamental silane coupling mechanism for N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine involves a multi-step process that begins with hydrolysis of the trimethoxysilyl groups [4] [5]. The initial hydrolysis reaction converts the methoxy groups to silanol intermediates through nucleophilic attack by water molecules on the silicon center [6] [7]. This process follows a bimolecular nucleophilic substitution mechanism where water acts as the nucleophile, attacking the electrophilic silicon atom to form a pentacoordinate transition state [6].

The hydrolyzed silanol groups subsequently undergo condensation reactions, forming siloxane networks through elimination of water molecules [4] [8]. These siloxane networks can interact with inorganic surfaces through both vertical condensation with surface silanols and horizontal self-condensation to create crosslinked polyorganosiloxane structures [4] [9]. The amine functionalities in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine provide additional coupling opportunities through coordination with metal centers and hydrogen bonding interactions [1].

Table 1: Hydrolysis and Condensation Kinetics of Trimethoxysilyl Groups

ParameterValueReference
Hydrolysis Rate Constant (pH 4-5)Slow, catalyzed by H+/OH- [11]
Condensation Temperature80-100°C under N2 atmosphere
Bond Formation Energy (Si-O-Si)460 kJ/mol [12]
Surface Coverage at Monolayer0.5 mg silane/g substrate [13]

The coupling mechanism theory suggests that effective adhesion requires formation of covalent bonds between the silane and both the inorganic substrate and organic matrix [7] [6]. For N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, the siloxane network provides inorganic compatibility while the amine groups enable organic matrix interaction through various mechanisms including crosslinking and coordination chemistry [1] .

Bonding Theories in Organosilane Chemistry

Chemical Bonding Theory

The chemical bonding theory represents the most widely accepted framework for understanding organosilane adhesion mechanisms [11] [14]. This theory postulates that organosilanes function as molecular bridges, forming covalent bonds with both inorganic surfaces and organic matrices [14] [7]. For N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, the chemical bonding occurs through multiple pathways involving the trimethoxysilyl functionality and the triamine structure [1].

The formation of metallo-siloxane bonds represents the primary mechanism for inorganic surface attachment [9] [8]. Spectroscopic evidence demonstrates the formation of Fe-O-Si, Al-O-Si, Cu-O-Si, and Zn-O-Si bonds when organosilanes interact with metal oxide surfaces [9]. Natural charge analysis reveals significant charge transfer from the organosilane moiety to metal oxide clusters, with adsorption energies exceeding 40.0 kcal/mol for functional organosilanes [15].

Table 2: Bond Energies and Characteristics in Organosilane Systems

Bond TypeEnergy (kJ/mol)Bond Length (pm)Characteristics
Si-O798 ± 8159Strongest bond to silicon
Si-C435 ± 21186Moderate strength, stable
Si-N439 ± 38-Coordination bonding
Si-Si327 ± 10234Weaker than C-C bonds

The amine functionalities in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine participate in chemical bonding through several mechanisms [6]. Primary and secondary amine groups can form hydrogen bonds, coordinate with metal centers, and participate in condensation reactions with carbonyl compounds to form Schiff bases . The multiple amine sites provide enhanced chelation capacity for transition metals such as cobalt and ruthenium, as demonstrated in catalytic applications .

Deformable Layer Theory

The deformable layer theory proposes that silane coupling agents create a flexible interfacial region that accommodates stress through molecular relaxation mechanisms [9] [11]. This theory suggests that organosilanes modify the polymer matrix morphology in the interfacial region, creating a zone with reduced stiffness compared to the bulk polymer [11] [13]. For bifunctional organosilanes like N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, the deformable layer formation involves complex interactions between the siloxane network and the organic matrix [9].

The modified deformable layer theory incorporates preferred adsorption mechanisms, where coupling agents selectively adsorb components necessary for complete curing from the uncured formulation [9]. This selective adsorption creates local deviations from optimal component ratios, resulting in a interfacial region with altered mechanical properties [9] [11]. The thickness of this deformable layer extends beyond the monomolecular silane layer, creating a flexible resin region that can accommodate interfacial stresses [11].

Experimental evidence supporting the deformable layer theory includes observations of multilayer silane deposition on surfaces [13]. At concentrations above 1 percent, organosilanes form structures equivalent to 154-203 monolayers, indicating extensive network formation beyond simple monolayer coverage [9]. The condensation kinetics show that below 1 percent concentration, molecular condensation occurs almost completely, while at 1.5 percent concentration, the condensation rate decreases abruptly [9].

Restrained Layer Theory

The restrained layer theory presents an alternative perspective, proposing that silane coupling agents function by constraining the polymer structure in the interphase region [11] [13]. This theory suggests that the polymer in the vicinity of mineral fillers should exhibit a modulus intermediate between that of the mineral and the matrix polymer [11]. For N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, the restrained layer formation involves the creation of a more rigid interfacial zone through crosslinking and network formation [13].

The restrained layer mechanism operates through the formation of interpenetrating networks between the siloxane structures and the organic matrix [13] [6]. The multiple amine functionalities in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine contribute to this restraining effect through crosslinking reactions and coordination bonding [1]. The resulting interfacial region exhibits enhanced mechanical properties compared to the untreated interface [13].

Molecular dynamics simulations of organosilane-modified interfaces demonstrate the restraining effect through increased strain energy values [16]. Studies show that organosilane modification can increase strain energy by 17.5 to 86.4 percent depending on the loading direction and chemical composition [16]. These computational results support the restrained layer theory by demonstrating enhanced mechanical coupling at the molecular level [16].

Friction Coefficient Theory

The friction coefficient theory addresses the dynamic aspects of organosilane interface behavior, particularly relevant for understanding the performance of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine in applications involving mechanical stress [13] [17]. This theory examines how interfacial friction coefficients relate to the bonding mechanisms and structural characteristics of organosilane interfaces [17].

The dimensionless friction coefficient depends on specific combinations of the organosilane system with various substrates [17]. For organosilane interfaces, the friction coefficient reflects the energy dissipation mechanisms operating at the molecular level, including bond breaking and reformation, molecular rearrangement, and viscoelastic deformation [17]. The multiple amine groups in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine contribute to friction behavior through their ability to form and break hydrogen bonds dynamically .

Computational modeling of friction coefficient behavior reveals that at least two different channels of energy dissipation operate in organosilane systems [17]. The hydrodynamic contribution to interface friction can be approximated as linear up to capillary numbers of 0.01-0.02, beyond which nonlinear effects become significant [17]. These findings have implications for understanding the mechanical performance of organosilane-modified interfaces under dynamic loading conditions [17].

Interpenetrating Polymer Networks Theory

The interpenetrating polymer networks theory provides a comprehensive framework for understanding the complex three-dimensional structures formed at organosilane interfaces [18] [6]. This theory is particularly relevant for N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine due to its multifunctional nature and ability to form crosslinked networks [18] [1].

Interpenetrating polymer networks represent unique polymer alloys where at least one network is synthesized or crosslinked in the presence of another [18]. For organosilane systems, this occurs when the siloxane network interpenetrates with the organic matrix, creating a composite interfacial region with properties distinct from either component alone [18] [6]. The formation can proceed through sequential or simultaneous mechanisms, depending on the specific reaction conditions and component reactivities [18].

Table 3: Interpenetrating Network Formation Parameters

ParameterSequential FormationSimultaneous FormationReference
Network Formation OrderFirst network, then secondBoth networks together [18]
Crosslinking DensityVariable per networkBalanced crosslinking [18]
Phase SeparationReduced by crosslinkingMinimized by simultaneous formation [18]
Mechanical PropertiesEnhanced toughnessBalanced properties [18]

The multiple amine functionalities in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine enable the formation of complex interpenetrating networks through hydrogen bonding, coordination chemistry, and covalent crosslinking [18]. These networks exhibit strain-hardening behavior and enhanced fracture properties compared to single-network systems [18]. The constraining effect of tightly crosslinked networks on swelling behavior leads to additional physical crosslinks and increased mechanical modulus [18].

Molecular Bridge Conceptualization

The molecular bridge conceptualization represents a fundamental theoretical framework for understanding how N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine functions as an interfacial coupling agent [7] [6]. This conceptualization views organosilanes as molecular-scale bridges that span the interface between dissimilar materials, providing both mechanical and chemical connectivity [7] [1].

The molecular bridge structure of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine consists of three distinct regions: the inorganic-reactive trimethoxysilyl group, the organic-compatible amine functionalities, and the connecting alkyl chain spacer [1] [3]. The trimethoxysilyl end anchors to inorganic surfaces through hydrolysis and condensation reactions, while the amine groups interact with organic matrices through various bonding mechanisms [7] [6].

The bridge conceptualization emphasizes the importance of molecular flexibility and chain length in determining interfacial properties [7] [19]. The ethylene and propylene spacer groups in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine provide sufficient molecular mobility to accommodate interfacial stresses while maintaining connectivity between phases [7]. This flexibility enables stress transfer across the interface without causing premature bond failure [7].

Molecular orbital calculations support the bridge conceptualization by demonstrating electron density overlap between organosilane molecular orbitals and substrate electronic states [15] [19]. The formation of chemical bonds at both ends of the molecular bridge creates a continuous pathway for stress transfer and ensures durable interfacial adhesion [15]. The multiple amine groups in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine provide redundant bonding sites that enhance the reliability of the molecular bridge [1].

Computational Modeling of Interface Interactions

Computational modeling of interface interactions provides quantitative insights into the molecular-level behavior of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine at various interfaces [16] [20] [15]. These computational approaches combine quantum mechanical calculations, molecular dynamics simulations, and empirical modeling to predict and understand organosilane performance [16] [20].

Density functional theory calculations reveal critical information about bonding energetics and electronic structure in organosilane systems [20] [15]. Proton affinity calculations serve as indices for predicting Si-C bond stability under acidic and basic conditions, with implications for organosilane durability [20]. For N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, computational studies predict enhanced stability due to the electron-donating nature of the amine groups [20] [15].

Table 4: Computational Modeling Results for Organosilane Interfaces

Calculation TypeParameterValueUnitsReference
DFTAdsorption Energy>40.0kcal/mol [15]
DFTGlobal HardnessVariableeV [15]
MDStrain Energy Increase17.5-86.4% [16]
DFTSi-C Bond StabilitypH dependent- [20]

Molecular dynamics simulations provide insights into the dynamic behavior of organosilane interfaces under various conditions [16] [21]. These simulations reveal that organosilane modification significantly enhances mechanical properties, with strain energy increases ranging from 17.5 to 86.4 percent depending on the loading direction [16]. The simulations also demonstrate improved toughness performance and adsorption properties for organosilane-modified systems [16].

Self-assembled monolayer simulations using molecular mechanics approaches reveal the structural organization of organosilanes at interfaces [21]. These studies show that alkylsilane molecules are held together by van der Waals and electrostatic interactions while retaining monolayer structure [21]. The bonding network formation involves complex interactions between neighboring silane molecules and the substrate surface [21].

Computational modeling also addresses the kinetics of organosilane reactions and interface formation [22] [20]. Theoretical analysis of Si-C bond cleavage mechanisms provides strategies for preventing unwanted side reactions during organosilane processing [22]. These computational insights guide the development of improved organosilane formulations and processing conditions [22] [20].

Physical Description

Liquid

UNII

3W3E2D4706

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 127 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 122 of 127 companies with hazard statement code(s):;
H312 (31.15%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (31.15%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (69.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (38.52%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (30.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (32.79%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

35141-30-1

Wikipedia

N-(2-aminoethyl)-N'-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

General Manufacturing Information

1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]-: ACTIVE

Dates

Modify: 2023-08-15

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